Cas no 1016241-80-7 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1016241-80-7x500.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- 4-Chloro-7H-pyrrolo[2,3-d]pyriMidin-6-carboxylic acid
- 101624-18-4
- 7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID, 4-CHLORO-
- W-204419
- PB14931
- 1016241-80-7
- AKOS006325571
- DB-058623
- MFCD11518907
- 4-Chloro-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acid
- SCHEMBL3006533
- AS-30903
- J-515128
- 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLICACID
- CS-0018822
- DTXSID30671984
- SY013443
-
- MDL: MFCD11518907
- インチ: InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
- InChIKey: NXTZXTJRFVPNNX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)O)NC2=NC=NC(=C12)Cl
計算された属性
- せいみつぶんしりょう: 196.99900
- どういたいしつりょう: 196.9992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- PSA: 78.87000
- LogP: 1.30950
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid セキュリティ情報
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB436815-250mg |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid; . |
1016241-80-7 | 250mg |
€125.10 | 2025-02-16 | ||
Chemenu | CM105500-5g |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1016241-80-7 | 95%+ | 5g |
$1765 | 2022-06-14 | |
abcr | AB436815-1 g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid; . |
1016241-80-7 | 1g |
€453.40 | 2023-04-23 | ||
Enamine | EN300-309182-1.0g |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1016241-80-7 | 1.0g |
$1085.0 | 2023-02-25 | ||
Enamine | EN300-309182-2.5g |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1016241-80-7 | 2.5g |
$2246.0 | 2023-09-05 | ||
TRC | C351135-1g |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid |
1016241-80-7 | 1g |
$ 775.00 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02437-1G |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1016241-80-7 | 97% | 1g |
¥ 1,122.00 | 2023-04-03 | |
abcr | AB436815-5 g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid; . |
1016241-80-7 | 5g |
€1,277.90 | 2023-04-23 | ||
TRC | C351135-100mg |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid |
1016241-80-7 | 100mg |
$ 178.00 | 2023-04-18 | ||
Chemenu | CM105500-1g |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1016241-80-7 | 95%+ | 1g |
$543 | 2021-08-06 |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidに関する追加情報
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1016241-80-7)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, with the CAS registry number 1016241-80-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic structures with a fused pyrrole and pyrimidine ring system. The presence of a chlorine substituent at the 4-position and a carboxylic acid group at the 6-position introduces unique chemical and biological properties to this molecule.
The structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is characterized by its fused bicyclic system, which consists of a pyrrole ring (five-membered) fused to a pyrimidine ring (six-membered). The chlorine atom at position 4 imparts electron-withdrawing effects, which can influence the electronic properties of the molecule and potentially enhance its bioactivity. The carboxylic acid group at position 6 adds acidity to the compound and may facilitate interactions with biological targets such as enzymes or receptors.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. For instance, research has shown that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibits promising anti-tumor activity in vitro and in vivo models. This is attributed to its ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. Additionally, the compound has demonstrated selectivity towards certain cancer cell lines, making it a potential candidate for targeted therapy.
In terms of synthesis, several methods have been reported for the preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. One common approach involves the condensation of appropriate amino acids or their derivatives with carbonyl compounds under specific reaction conditions. The introduction of the chlorine substituent can be achieved through electrophilic substitution or via post-synthetic modification techniques.
The pharmacokinetic properties of this compound have also been investigated in preclinical studies. Results indicate that it has moderate solubility in aqueous solutions and acceptable permeability across biological membranes, which are favorable attributes for drug delivery. However, further optimization may be required to enhance its bioavailability and reduce potential toxicity.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with various protein targets. These studies suggest that the compound interacts with critical residues in the active sites of enzymes such as kinases and proteases, which are often overexpressed in pathological conditions like cancer.
In conclusion, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1016241-80-7) represents a valuable molecule in contemporary drug discovery efforts due to its unique structural features and promising biological activities. Continued research into its synthesis, optimization, and therapeutic applications is expected to yield further advancements in this field.
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